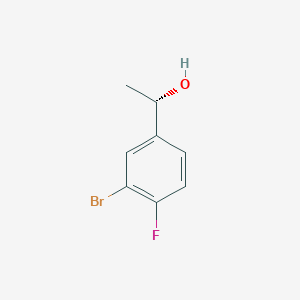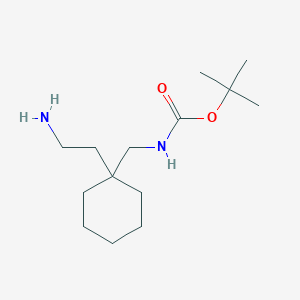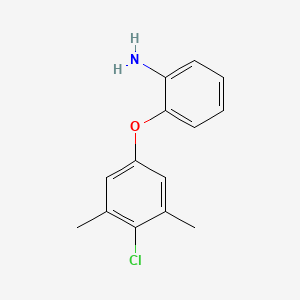
2-(4-Chloro-3,5-dimethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3,5-dimethylphenoxy)aniline, also known as cloquintocet-mexyl, is a synthetic herbicide that is commonly used in agriculture. It has a molecular weight of 247.72 and a molecular formula of C14H14ClNO .
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)aniline can be represented by the SMILES notation: CC1=CC(=CC(=C1Cl)C)OC2=CC=CC=C2N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chloro-3,5-dimethylphenoxy)aniline are not fully detailed in the search results. It’s known to have a molecular weight of 247.72 and a molecular formula of C14H14ClNO .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
2-(4-Chloro-3,5-dimethylphenoxy)aniline and its derivatives have been explored for various applications in material science and synthesis, particularly in the development of novel compounds with potential uses in industry and research.
Polyurethane Cationomers with Anil Groups : Research demonstrates the synthesis of polyurethane cationomers utilizing o-hydroxy Schiff bases derived from similar chemical structures, aiming to produce polymeric films with fluorescent properties. This work illustrates the potential of using such compounds in the creation of materials with specific photophysical characteristics (Buruianǎ et al., 2005).
Degradation of Industrial Wastewater : A novel Hybrid Photo-electrocatalytic Oxidation method was established for treating stubborn organic matter, like 3,4-dimethylaniline, in industrial wastewaters. This research underlines the importance of chemical derivatives in environmental remediation processes and the degradation mechanisms involved (Li et al., 2020).
Novel Pesticides : X-ray powder diffraction characterizations of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a close relative to the compound , have been reported. These compounds show promise as potential pesticides, highlighting the role of such chemicals in agricultural applications (Olszewska et al., 2011).
Chemical Synthesis and Characterization
Synthesis and Characterization of Pentazole Anion : Another study involved the synthesis of 3,5-Dimethyl-4-hydroxy aniline hydrochloride from similar chemical structures, showcasing the methodological advances in creating compounds with unique properties. This work contributes to the foundational knowledge necessary for further chemical explorations (Xu Bing-tao et al., 2017).
Electrochemical Synthesis : The electrochemical synthesis of novel polymers based on aniline derivatives in aqueous solution demonstrates the potential for creating high-conducting materials for applications such as dye-sensitized solar cells. This research signifies the importance of such compounds in developing renewable energy technologies (Shahhosseini et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-7-11(8-10(2)14(9)15)17-13-6-4-3-5-12(13)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKNAUCWDWFUKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)
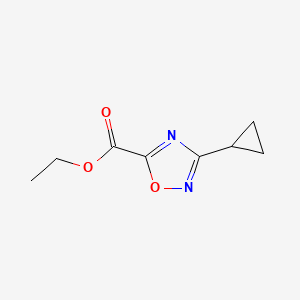
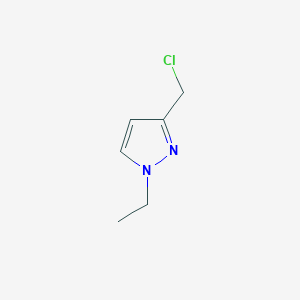
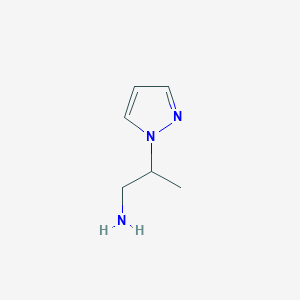
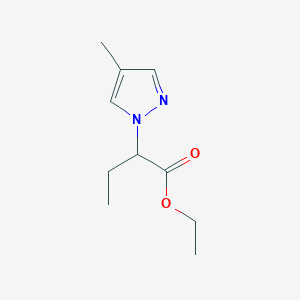
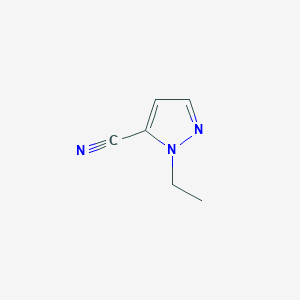
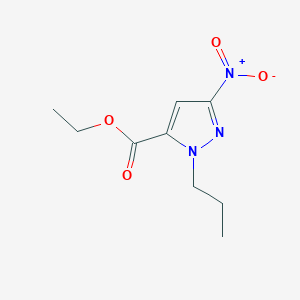
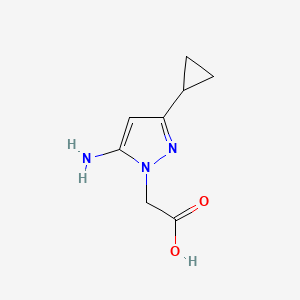
![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)
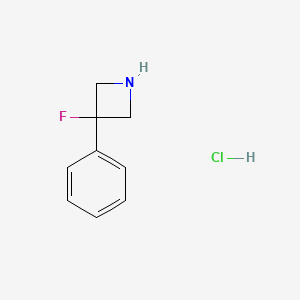
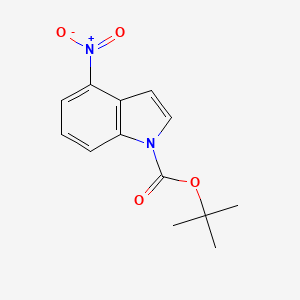
![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)
